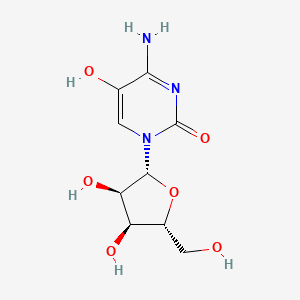
5-Hydroxycytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxycytidine is a modified nucleoside derived from cytidine, characterized by the presence of a hydroxyl group at the 5th position of the cytosine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxycytidine typically involves the oxidation of cytidine. One common method includes the use of 5-hydroxyuracil as a starting material, which undergoes a three-step enzymatic process to yield this compound . The reaction conditions often involve the use of formic acid and acetonitrile as solvents, with oxalic acid as a reducing agent to prevent further oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using the aforementioned enzymatic processes. Optimization of reaction conditions and purification techniques would be crucial to ensure high yield and purity.
化学反应分析
Types of Reactions: 5-Hydroxycytidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under certain conditions.
Reduction: The compound can be reduced to its corresponding glycols.
Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Oxalic acid as a reducing agent.
Substitution: Various nucleophiles can be used depending on the desired derivative.
Major Products:
Oxidation Products: Further oxidized forms of this compound.
Reduction Products: Corresponding glycols and formic acid conjugates.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-Hydroxycytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Studied for its role in RNA modifications and its impact on genetic coding and expression.
Medicine: The active metabolite of molnupiravir, a drug used to treat COVID-19, is derived from this compound.
作用机制
The mechanism of action of 5-Hydroxycytidine, particularly in its role as the active metabolite of molnupiravir, involves its incorporation into the viral RNA. The compound targets the RNA-dependent RNA polymerase enzyme, causing it to make errors during the replication process .
相似化合物的比较
N4-Hydroxycytidine: Another hydroxylated derivative of cytidine with similar antiviral properties.
5-Hydroxyuracil: A precursor in the synthesis of 5-Hydroxycytidine.
8-Oxo-dG: An oxidized form of guanine that also plays a role in mutagenesis.
Uniqueness: this compound is unique due to its specific hydroxylation at the 5th position, which imparts distinct chemical and biological properties. Its role as the active metabolite of molnupiravir highlights its significance in antiviral therapy, particularly against SARS-CoV-2 .
属性
CAS 编号 |
39638-73-8 |
|---|---|
分子式 |
C9H13N3O6 |
分子量 |
259.22 g/mol |
IUPAC 名称 |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidin-2-one |
InChI |
InChI=1S/C9H13N3O6/c10-7-3(14)1-12(9(17)11-7)8-6(16)5(15)4(2-13)18-8/h1,4-6,8,13-16H,2H2,(H2,10,11,17)/t4-,5-,6-,8-/m1/s1 |
InChI 键 |
MPPUDRFYDKDPBN-UAKXSSHOSA-N |
手性 SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)O |
规范 SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


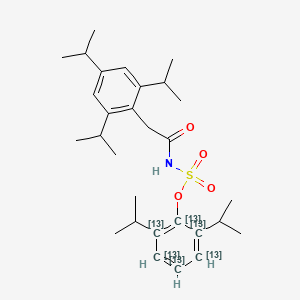
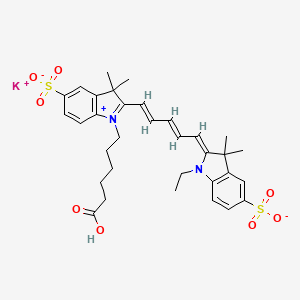

![2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B13420044.png)
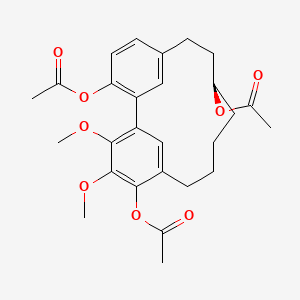
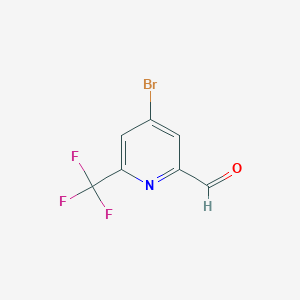
![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
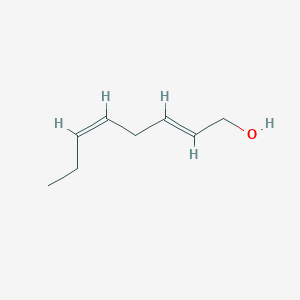
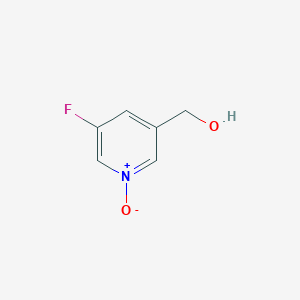
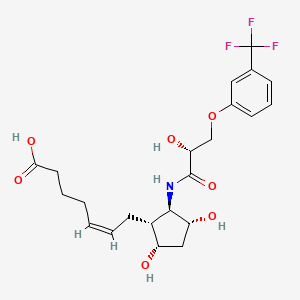


![Bz(-2)[Bz(-3)][Bz(-4)][Bz(-6)]Gal(b1-4)[Bz(-2)][Bz(-3)][Bz(-6)]aldehydo-Glc](/img/structure/B13420109.png)
![3-[5-[[4-Oxo-3-(2-propen-1-yl)-2-thioxo-5-thiazolidinylidene]methyl]-2-furanyl]benzoic Acid](/img/structure/B13420113.png)
